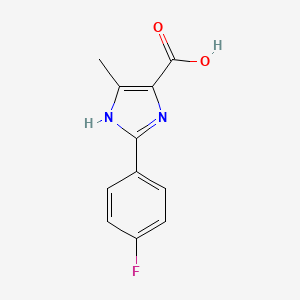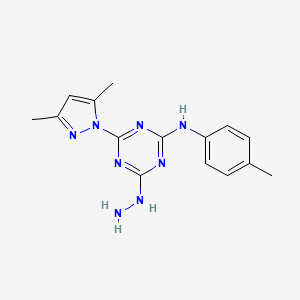
N-(4-azepan-1-ylbenzyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-azepan-1-ylbenzyl)-N-methylamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Recent studies have demonstrated the utility of N-(4-azepan-1-ylbenzyl)-N-methylamine and its derivatives in organic synthesis, particularly in the formation of complex molecular structures and in catalysis:
- Azepane Derivatives as PKB Inhibitors : Novel azepane derivatives have been prepared and evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. These derivatives were designed based on molecular modeling studies, leading to compounds with enhanced plasma stability and inhibitory activity against PKA and PKB-alpha, showcasing the compound's relevance in medicinal chemistry research (Breitenlechner et al., 2004).
- Palladium-Catalyzed C(sp(3))-H Coupling : The application in palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids has been developed. This method facilitates the synthesis of a wide array of pyrrolidines and boronic acids, including heteroaromatic ones, highlighting the compound's versatility in organic synthesis (Spangler et al., 2015).
Material Science and Fluorescent Applications
In material science, the compound's derivatives have been used in the synthesis of novel materials with potential applications in sensing and imaging:
- Synthesis of Recognition Matrix for Creatinine : 4-Methylamino-N-allylnaphthalimide, a derivative, was synthesized for the specific uptake and sensing of creatinine, demonstrating the compound's application in the development of sensors for biomedical diagnostics. This work illustrates the potential of this compound derivatives in creating functional materials with specific target recognition capabilities (Syu et al., 2010).
Chemical Synthesis Processes
Advances in the synthesis of this compound derivatives have led to more efficient and scalable processes, which are crucial for both research and industrial applications:
- Process Development for CCR5 Antagonist : A new synthesis method for a key intermediate for the CCR5 antagonist TAK-779 demonstrates the importance of this compound in the development of pharmaceuticals. The improved process efficiency underscores the compound's role in streamlining drug development workflows (Hashimoto et al., 2002).
Mécanisme D'action
- Unfortunately, specific information about the exact target remains limited in the available literature .
- Without specific data, we can’t pinpoint exact pathways affected by N-(4-azepan-1-ylbenzyl)-N-methylamine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
N-(4-azepan-1-ylbenzyl)-N-methylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, further influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation depending on the experimental conditions . For instance, this compound may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can influence the levels of this compound and its metabolites within cells, thereby affecting its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound may interact with binding proteins that facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOUUZOKXXSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)


![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)


![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)
![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

